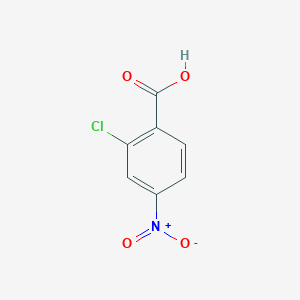

2-Chloro-4-nitrobenzoic acid

Description

The exact mass of the compound 2-Chloro-4-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Chlorobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYNSPOKTRVZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059198 | |

| Record name | Benzoic acid, 2-chloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-60-5 | |

| Record name | 2-Chloro-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-4-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-chloro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-chloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4-nitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NCV59M7PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-nitrobenzoic Acid (CAS 99-60-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-nitrobenzoic acid, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, synthesis and purification protocols, analytical methods, and explores its potential biological activities and associated signaling pathways.

Core Data Summary

Chemical and Physical Properties

2-Chloro-4-nitrobenzoic acid is a light yellow crystalline powder.[1][2] It is stable under normal temperatures and pressures.[2] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 99-60-5 | [2] |

| Molecular Formula | C₇H₄ClNO₄ | [2] |

| Molecular Weight | 201.56 g/mol | [2] |

| Melting Point | 139-143 °C | [2] |

| Boiling Point | 362.2 °C at 760 mmHg | [2] |

| Density | 1.602 g/cm³ | [2] |

| Appearance | Light yellow powder | [1][2] |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as ethanol (B145695), acetone, and diethyl ether. |

Safety Information

2-Chloro-4-nitrobenzoic acid is classified as an irritant.[2] It is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[3]

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye damage | H318 |

| May cause respiratory irritation | H335 |

| Precautionary Statement | Code |

| Avoid breathing dust/fume/gas/mist/vapors/spray | P261 |

| Wear protective gloves/eye protection/face protection | P280 |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305 + P351 + P338 |

Experimental Protocols

Synthesis: Oxidation of 2-Chloro-4-nitrotoluene (B140621)

A prevalent method for synthesizing 2-Chloro-4-nitrobenzoic acid is the oxidation of 2-chloro-4-nitrotoluene using a strong oxidizing agent such as potassium permanganate (B83412).[4]

Materials:

-

2-chloro-4-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium hydroxide in water.

-

Add 2-chloro-4-nitrotoluene to the flask.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add potassium permanganate in small portions to the refluxing mixture. The purple color of the permanganate should disappear as the reaction proceeds.

-

After the addition is complete, continue to reflux the mixture until the oxidation is complete (e.g., monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

-

If the filtrate is still purple, add a small amount of sodium sulfite to quench the excess potassium permanganate.

-

Slowly acidify the filtrate with concentrated sulfuric acid to a pH of approximately 2. This will precipitate the 2-Chloro-4-nitrobenzoic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration and wash with cold water.

Purification: Recrystallization

The crude 2-Chloro-4-nitrobenzoic acid can be purified by recrystallization, typically from an ethanol/water mixture.[4][5]

Materials:

-

Crude 2-Chloro-4-nitrobenzoic acid

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude 2-Chloro-4-nitrobenzoic acid in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered to remove the charcoal.

-

To the hot solution, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cover the flask and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity of 2-Chloro-4-nitrobenzoic acid can be assessed using reversed-phase HPLC.[6][7]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric acid in water |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Procedure:

-

Prepare the mobile phase and degas it.

-

Prepare a standard solution of 2-Chloro-4-nitrobenzoic acid of known concentration in the mobile phase.

-

Prepare the sample to be analyzed by dissolving it in the mobile phase to a similar concentration as the standard.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time and peak area.

-

Inject the sample solution.

-

The purity of the sample can be determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 2-Chloro-4-nitrobenzoic acid.

Analytical Workflow for Purity Assessment

Caption: HPLC workflow for the purity analysis of 2-Chloro-4-nitrobenzoic acid.

Biological Activity and Potential Signaling Pathways

2-Chloro-4-nitrobenzoic acid and its derivatives have garnered interest for their potential therapeutic applications, including anti-viral, anti-cancer, and anti-bacterial properties.[8][9][10] While the precise mechanisms of action for 2-Chloro-4-nitrobenzoic acid itself are not fully elucidated, studies on structurally related compounds provide insights into plausible signaling pathways.

Inhibition of Influenza Neuraminidase

Derivatives of benzoic acid have been shown to act as inhibitors of influenza neuraminidase, an enzyme crucial for the release of new viral particles from infected cells.[10][11][12][13] Inhibition of neuraminidase traps the viruses at the cell surface, preventing the spread of infection. The benzoic acid scaffold can be modified with various functional groups to optimize binding to the active site of the neuraminidase enzyme.[1][11]

Modulation of Apoptosis through the Bcl-2 Family

In the context of cancer, derivatives of similar chloro-nitrobenzoic acids have been shown to induce apoptosis (programmed cell death).[14] One of the key regulatory hubs of apoptosis is the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[15][16][17] In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, allowing cancer cells to evade apoptosis. Small molecules can disrupt the interaction between anti-apoptotic and pro-apoptotic proteins, thereby promoting cell death. It is plausible that derivatives of 2-Chloro-4-nitrobenzoic acid could function in a similar manner, promoting the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade leading to apoptosis.

Caption: Plausible mechanism of apoptosis induction via inhibition of Bcl-2 family proteins.

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation and cell survival.[18] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[18] Some nitroalkene benzoic acid derivatives have been shown to inhibit NF-κB activation.[9][19][20][21] This suggests another potential therapeutic avenue for compounds derived from 2-Chloro-4-nitrobenzoic acid, where they might exert anti-inflammatory or anti-cancer effects by suppressing the activity of this key signaling pathway.

This technical guide provides a foundational understanding of 2-Chloro-4-nitrobenzoic acid for professionals in research and drug development. The provided protocols and data can serve as a valuable resource for the synthesis, purification, and analysis of this important chemical intermediate, while the exploration of its potential biological activities may inspire further investigation into its therapeutic applications.

References

- 1. Hydrophobic benzoic acids as inhibitors of influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. benchchem.com [benchchem.com]

- 7. lcms.cz [lcms.cz]

- 8. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. google.com [google.com]

- 18. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 2-Chloro-4-nitrobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-nitrobenzoic Acid

Introduction

2-Chloro-4-nitrobenzoic acid (CAS No. 99-60-5) is a substituted aromatic carboxylic acid, a versatile intermediate in organic synthesis.[1][2] Its molecular structure, featuring a carboxylic acid group, a nitro group, and a chlorine atom, imparts a unique reactivity profile that is leveraged in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Notably, it serves as a key intermediate in the production of the antiseptic drug Rivanol and is utilized in the development of anti-inflammatory and analgesic agents.[2][3] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols, and key chemical reactions, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

2-Chloro-4-nitrobenzoic acid is a light yellow to off-white crystalline powder.[1][3][4] It is stable under normal temperature and pressure conditions.[1][3][4] The compound is acidic in aqueous solution due to the presence of the carboxylic acid group.[1]

General Properties

A summary of the general properties of 2-Chloro-4-nitrobenzoic acid is presented below.

| Property | Value | Source |

| CAS Number | 99-60-5 | [1][5] |

| Molecular Formula | C₇H₄ClNO₄ | [1][4][5] |

| Molecular Weight | 201.56 g/mol | [1][4][5] |

| Appearance | Light yellow, off-white, or straw-yellow crystalline powder | [1][2][3][4] |

| IUPAC Name | 2-chloro-4-nitrobenzoic acid | [5][6] |

| Synonyms | 4-Nitro-2-chlorobenzoic acid, o-Chloro-p-nitrobenzoic acid | [1][6] |

Quantitative Physicochemical Data

Key quantitative physicochemical data are crucial for applications in synthesis and formulation.

| Property | Value | Source |

| Melting Point | 136-144 °C | [1][3][4][7][8] |

| Boiling Point | 362.2 °C at 760 mmHg (decomposes before boiling) | [1][3][4][8] |

| Density | ~1.602 g/cm³ | [1][3][4][8] |

| Water Solubility | 1 g/L (at 20 °C) | [3][9] |

| Solubility (Organic) | Soluble in ethanol (B145695), acetone, and diethyl ether | [1] |

| pKa | 1.96 (at 25 °C) | [7][9] |

| Flash Point | 172.8 °C | [3][4][8] |

| LogP | 2.13 | [8] |

Spectral Data

Spectral data are essential for the structural confirmation and identification of 2-Chloro-4-nitrobenzoic acid.

| Spectrum Type | Database/Reference |

| ¹H NMR | Available in spectral databases like NMRShiftDB.[6][10] |

| ¹³C NMR | Available in spectral databases like ChemicalBook.[10] |

| Mass Spectrometry | Data available from the NIST Mass Spectrometry Data Center.[6] |

| Infrared (IR) Spectroscopy | FTIR spectra (KBr wafer) are available from sources like SpectraBase.[6] |

| UV-VIS Spectra | Available in spectral databases like SpectraBase.[6] |

Experimental Protocols

Synthesis via Oxidation of 2-Chloro-4-nitrotoluene (B140621)

A common and effective method for synthesizing 2-Chloro-4-nitrobenzoic acid is through the oxidation of 2-chloro-4-nitrotoluene.[11] This precursor already contains the desired arrangement of substituents on the aromatic ring, simplifying the synthesis.[11]

Methodology:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, a solution of 2-chloro-4-nitrotoluene is prepared in an appropriate solvent, such as an alkaline aqueous solution.

-

Oxidation: A strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or nitric acid, is added portion-wise to the solution.[11] The reaction temperature must be carefully controlled to prevent side reactions and ensure the selective oxidation of the methyl group to a carboxylic acid.[11]

-

Monitoring: The reaction progress is monitored using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled. If using KMnO₄, the manganese dioxide (MnO₂) byproduct is removed by filtration.

-

Acidification: The resulting filtrate, containing the potassium salt of the product, is acidified with a strong acid (e.g., HCl) to precipitate the 2-Chloro-4-nitrobenzoic acid.[11]

-

Isolation and Purification: The crude product is collected by filtration, washed with cold water to remove residual acid and salts, and then dried. Further purification can be achieved by recrystallization.

Caption: General workflow for the synthesis of 2-Chloro-4-nitrobenzoic acid.

Purification by Recrystallization

Recrystallization is a standard technique used to purify the crude 2-Chloro-4-nitrobenzoic acid by leveraging its temperature-dependent solubility.[12][13]

Methodology:

-

Solvent Selection: Choose a suitable solvent. A good solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[12] Given its low water solubility, a mixed solvent system or an organic solvent like ethanol might be more effective than water alone.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[12][13][14]

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated charcoal.[12][14] This step prevents premature crystallization of the product.

-

Crystallization: Allow the hot filtrate to cool slowly to room temperature. As the solution cools, the solubility of the 2-Chloro-4-nitrobenzoic acid decreases, leading to the formation of pure crystals.[12][13] The cooling process can be completed in an ice bath to maximize the yield.[13][14]

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[13][14]

-

Washing and Drying: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.[13] The purified crystals are then dried in a desiccator or a low-temperature oven.

Caption: Standard experimental workflow for the purification of a solid compound.

Reactivity and Stability

2-Chloro-4-nitrobenzoic acid is stable under normal storage conditions, typically in a cool, dry, and well-ventilated area away from incompatible substances.[3][4] It is incompatible with strong oxidizing agents, strong bases, and reducing agents.[1] Upon heating, it may decompose and release toxic fumes of chlorine and nitrogen oxides.[1]

The molecule's reactivity is characterized by the functional groups present:

-

Carboxylic Acid: It can undergo typical reactions of a carboxylic acid, such as forming salts with bases and esters with alcohols.[1]

-

Aromatic Ring: The nitro group is strongly deactivating, making electrophilic aromatic substitution difficult. The chlorine atom can be displaced in nucleophilic aromatic substitution reactions, a key step in its use as a synthetic intermediate.

Caption: Logical diagram of the primary reactions of 2-Chloro-4-nitrobenzoic acid.

Safety Information

2-Chloro-4-nitrobenzoic acid is classified as an irritant.[4] It is harmful if swallowed and causes skin and serious eye irritation.[1][6][15] It may also cause respiratory irritation.[1][6][15] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[16] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust.[15][16]

Conclusion

2-Chloro-4-nitrobenzoic acid is a well-characterized compound with a range of applications stemming from its distinct physicochemical properties and reactivity. The data and protocols summarized in this guide offer a technical foundation for its use in research and development, particularly within the pharmaceutical and chemical industries. A thorough understanding of its properties, handling requirements, and reaction pathways is essential for its safe and effective application in the synthesis of more complex molecules.

References

- 1. 2-Chloro-4-nitrobenzoic acid [intersurfchem.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloro-4-nitrobenzoic Acid CAS 99-60-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 2-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 7448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-4-nitrobenzoic acid | 99-60-5 [chemicalbook.com]

- 8. 2-Chloro-4-nitrobenzoic acid | CAS#:99-60-5 | Chemsrc [chemsrc.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 2-Chloro-4-nitrobenzoic acid(99-60-5) 13C NMR spectrum [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. westfield.ma.edu [westfield.ma.edu]

- 14. famu.edu [famu.edu]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. 2-Chloro-4-nitrobenzoic acid(99-60-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloro-4-nitrobenzoic acid in various organic solvents. An understanding of the solubility characteristics of this compound is critical for its application in pharmaceutical synthesis, agrochemical formulation, and other chemical industries. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows and data relationships.

Quantitative Solubility Data

The solubility of 2-chloro-4-nitrobenzoic acid has been experimentally determined in a range of organic solvents at various temperatures. The following tables summarize the mole fraction solubility (x₁) and the solubility in grams per 100 grams of solvent.

Table 1: Mole Fraction Solubility (x₁) of 2-Chloro-4-nitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol | Ethyl Acetate |

| 283.15 | 0.0895 | 0.0663 | 0.0521 | 0.0432 | 0.1012 |

| 288.15 | 0.1012 | 0.0754 | 0.0603 | 0.0501 | 0.1153 |

| 293.15 | 0.1143 | 0.0858 | 0.0698 | 0.0582 | 0.1314 |

| 298.15 | 0.1289 | 0.0976 | 0.0807 | 0.0676 | 0.1496 |

| 303.15 | 0.1453 | 0.1111 | 0.0932 | 0.0784 | 0.1702 |

| 308.15 | 0.1636 | 0.1264 | 0.1075 | 0.0908 | 0.1934 |

| 313.15 | 0.1841 | 0.1438 | 0.1238 | 0.1050 | 0.2195 |

| 318.15 | 0.2069 | 0.1634 | 0.1424 | 0.1212 | 0.2488 |

| 323.15 | 0.2324 | 0.1856 | 0.1635 | 0.1396 | 0.2816 |

Table 2: Solubility of 2-Chloro-4-nitrobenzoic Acid in Grams per 100g of Solvent at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol | Ethyl Acetate |

| 283.15 | 62.19 | 48.97 | 40.52 | 35.11 | 25.19 |

| 288.15 | 71.02 | 56.41 | 47.69 | 41.25 | 29.13 |

| 293.15 | 81.33 | 65.25 | 56.41 | 48.51 | 33.72 |

| 298.15 | 93.43 | 75.75 | 66.90 | 57.29 | 39.12 |

| 303.15 | 107.69 | 88.24 | 79.52 | 67.92 | 45.54 |

| 308.15 | 124.53 | 103.17 | 94.79 | 80.79 | 53.27 |

| 313.15 | 144.50 | 120.98 | 113.33 | 96.44 | 62.64 |

| 318.15 | 168.29 | 142.26 | 135.91 | 115.58 | 74.13 |

| 323.15 | 196.88 | 167.79 | 163.48 | 139.08 | 88.42 |

Experimental Protocols for Solubility Determination

The following section details a standard methodology for determining the solubility of 2-chloro-4-nitrobenzoic acid in organic solvents. The shake-flask method followed by gravimetric or spectroscopic analysis is a widely accepted and reliable approach.

Shake-Flask Method for Equilibrium Solubility

This method is designed to determine the thermodynamic equilibrium solubility of a solid compound in a solvent.

1. Materials and Equipment:

-

2-Chloro-4-nitrobenzoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Constant temperature shaker bath or incubator

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Oven

-

UV/Vis Spectrophotometer (if using spectroscopic analysis)

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 2-chloro-4-nitrobenzoic acid to a known volume or mass of the selected organic solvent in a series of vials. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Securely seal the vials and place them in a constant temperature shaker bath set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. To verify that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the measured solubility is constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette. Immediately filter the solution through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is crucial to remove any undissolved microcrystals, which would otherwise lead to an overestimation of the solubility.

3. Quantification:

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute until a constant weight of the dried solute is achieved.

-

The mass of the dissolved solute and the mass of the solvent can then be determined by subtraction.

-

Calculate the solubility in grams per 100g of solvent.

-

-

UV/Vis Spectroscopic Analysis:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a previously established calibration curve.

-

Prepare a series of standard solutions of 2-chloro-4-nitrobenzoic acid of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between different solubility expressions.

Caption: Workflow for determining the solubility of 2-chloro-4-nitrobenzoic acid.

Caption: Interconversion between different units of solubility measurement.

Technical Guide: Physicochemical Properties of 2-Chloro-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 2-Chloro-4-nitrobenzoic acid, a compound of interest in various research and development applications. The document outlines its key physical constants and provides standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data Summary

The experimentally determined and reported values for the melting and boiling points of 2-Chloro-4-nitrobenzoic acid are summarized below. It is important to note the observed discrepancies in the reported boiling point, which may be attributed to decomposition at higher temperatures or variations in experimental conditions.

| Property | Value | Source(s) |

| Melting Point | 136-140 °C | [1][2][3] |

| 138-141 °C | [4] | |

| 139-143 °C | [5][6] | |

| 175-177 °C | [7] | |

| Boiling Point | 362.2 °C at 760 mmHg | [5] |

| Decomposes before boiling | [6] | |

| 160.5 °C (rough estimate) | [1][3] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following are detailed methodologies for these key experiments.

Melting Point Determination: Capillary Method

The capillary method is the most common technique for determining the melting point of a solid organic compound.[4] This can be performed using a Thiele tube apparatus or a modern melting point apparatus.

Apparatus:

-

Glass capillary tubes (sealed at one end)

-

Thiele tube or a melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

-

Thermometer

-

Heating oil (for Thiele tube)

-

Sample of 2-Chloro-4-nitrobenzoic acid, finely powdered

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered 2-Chloro-4-nitrobenzoic acid is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of about 2-3 mm.[8]

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into the Thiele tube containing heating oil, making sure the top of the sample is below the oil level.[5]

-

Apparatus Setup (Melting Point Apparatus): The prepared capillary tube is inserted into the sample holder of the melting point apparatus.[9]

-

Heating: The apparatus is heated gently. For a preliminary determination, a rapid heating rate (4-5 °C per minute) can be used to find an approximate melting range.[2] For an accurate measurement, the heating rate should be slowed to 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.[2]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[5][8] A pure compound will typically exhibit a sharp melting range of 0.5-1.0 °C.

Boiling Point Determination: Siwoloboff Method (for small quantities)

For determining the boiling point of a small amount of liquid, the Siwoloboff method is suitable.[7] Given that 2-Chloro-4-nitrobenzoic acid is a solid at room temperature, it would first need to be melted to apply this method to the liquid phase, though its high boiling point and potential for decomposition must be considered.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with heating oil)

-

Sample of 2-Chloro-4-nitrobenzoic acid

Procedure:

-

Sample Preparation: A small amount of 2-Chloro-4-nitrobenzoic acid is placed in the fusion tube. The open end of a capillary tube is then inverted and placed inside the fusion tube containing the sample.[7]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and immersed in a heating bath.[7]

-

Heating: The bath is heated gradually. Initially, dissolved gases will be seen evolving from the sample.[7]

-

Observation and Recording: As the temperature approaches the boiling point, a continuous stream of bubbles will emerge from the inverted capillary tube. At this point, the heating is stopped. The temperature at which the liquid is drawn back into the capillary tube upon cooling is the boiling point of the sample.[6][7]

Boiling Point Determination: Distillation Method

For larger quantities of a substance, the boiling point can be determined during distillation.[1] This method measures the temperature of the vapor that is in equilibrium with the boiling liquid.[1]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or other heat source

-

Boiling chips

-

Sample of 2-Chloro-4-nitrobenzoic acid

Procedure:

-

Apparatus Setup: The distillation apparatus is assembled. The sample and a few boiling chips are placed in the distillation flask. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.[10]

-

Heating: The sample is heated until it begins to boil. The heating rate should be controlled to maintain a steady rate of distillation, typically 1-2 drops per second.[11]

-

Observation and Recording: The temperature is monitored. When the vapor is continuously condensing on the thermometer bulb, the stable temperature reading is recorded as the boiling point.[12] It is also important to record the atmospheric pressure, as boiling point is pressure-dependent.[13]

Workflow and Logic Diagrams

To visualize the process of physicochemical characterization, the following diagrams illustrate the logical workflow.

Caption: Workflow for Physicochemical Characterization.

Caption: Decision Tree for Boiling Point Method Selection.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. jk-sci.com [jk-sci.com]

- 3. labcomercial.com [labcomercial.com]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thiele tube - Wikipedia [en.wikipedia.org]

- 7. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Spectroscopic Analysis of 2-Chloro-4-nitrobenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4-nitrobenzoic acid (CAS No. 99-60-5), a key intermediate in the synthesis of pharmaceuticals and dyes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed spectroscopic data (NMR, IR, MS), experimental protocols, and a visual workflow for analytical procedures.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-Chloro-4-nitrobenzoic acid.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.65 | d | 2.1 | H-3 |

| 8.39 | dd | 8.7, 2.1 | H-5 |

| 8.01 | d | 8.7 | H-6 |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 164.8 | C=O |

| 150.9 | C-4 |

| 137.4 | C-2 |

| 132.8 | C-6 |

| 131.2 | C-1 |

| 126.1 | C-5 |

| 120.3 | C-3 |

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| 1705 | Strong | C=O stretch (Carboxylic acid) |

| 1605, 1575 | Medium | C=C stretch (Aromatic ring) |

| 1520 | Strong | N-O asymmetric stretch (Nitro group) |

| 1345 | Strong | N-O symmetric stretch (Nitro group) |

| 850 | Strong | C-Cl stretch |

| 750 | Strong | C-H out-of-plane bend |

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 201 | 100% | [M]⁺ (Molecular Ion) |

| 184 | High | [M-OH]⁺ |

| 155 | Medium | [M-NO₂]⁺ |

| 127 | Medium | [M-NO₂-CO]⁺ |

| 99 | High | [C₅H₂ClO]⁺ |

| 75 | High | [C₅H₃O]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like 2-Chloro-4-nitrobenzoic acid is depicted below. This process ensures a systematic characterization of the compound's chemical structure.

Caption: General workflow for spectroscopic characterization.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-4-nitrobenzoic acid for ¹H NMR and 20-50 mg for ¹³C NMR.

-

The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to provide a reference signal at 0 ppm.

-

The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

The NMR tube is capped and carefully placed into the NMR spectrometer's sample holder.

-

Data Acquisition: The magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure:

-

Sample Preparation (KBr Pellet Method): A small amount of 2-Chloro-4-nitrobenzoic acid (1-2 mg) is placed in a clean agate mortar.

-

Approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder is added to the mortar.

-

The sample and KBr are thoroughly ground and mixed together using a pestle until a fine, homogeneous powder is obtained.

-

A portion of the mixture is transferred to a pellet-forming die.

-

The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is removed from the die and placed in the sample holder of the FT-IR spectrometer. A background spectrum of a pure KBr pellet is first recorded. Then, the sample spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to yield the final infrared spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: A small amount of the solid 2-Chloro-4-nitrobenzoic acid is introduced into the ion source, typically via a direct insertion probe. The probe is heated to volatilize the sample into the gas phase.

-

Ionization (Electron Ionization - EI): In the ion source, the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a signal proportional to the abundance of each ion is generated.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio. The peak with the highest m/z value typically corresponds to the molecular ion, providing the molecular weight of the compound.

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 2-Chloro-4-nitrobenzoic acid, a compound of interest in pharmaceutical research. The document details its synthesis, spectroscopic characterization, and the solid-state structures of its polymorphic forms, presenting key quantitative data in a structured format and outlining detailed experimental methodologies.

Molecular Structure and Properties

2-Chloro-4-nitrobenzoic acid (C₇H₄ClNO₄) is a substituted aromatic carboxylic acid with a molecular weight of 201.56 g/mol .[1] Its chemical structure consists of a benzene (B151609) ring substituted with a carboxylic acid group, a chlorine atom, and a nitro group at positions 1, 2, and 4, respectively.

Table 1: Physicochemical Properties of 2-Chloro-4-nitrobenzoic Acid

| Property | Value | Reference |

| CAS Number | 99-60-5 | [2] |

| Molecular Formula | C₇H₄ClNO₄ | [1] |

| Molecular Weight | 201.56 g/mol | [1] |

| Melting Point | 139-143 °C | [1] |

| Appearance | Light yellow powder | [1] |

Synthesis of 2-Chloro-4-nitrobenzoic Acid

A common and effective method for the synthesis of 2-Chloro-4-nitrobenzoic acid is through the oxidation of 2-chloro-4-nitrotoluene (B140621).[3] This process typically utilizes a strong oxidizing agent like potassium permanganate (B83412) in an alkaline solution.

Experimental Protocol: Synthesis via Oxidation

A detailed experimental protocol for the synthesis of 2-Chloro-4-nitrobenzoic acid is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-chloro-4-nitrotoluene in an aqueous solution of sodium hydroxide.

-

Oxidation: While stirring vigorously, gradually add potassium permanganate (KMnO₄) to the solution. The reaction is exothermic and the temperature should be monitored and controlled.

-

Reflux: After the addition of KMnO₄ is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

-

Acidification: Carefully acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic. 2-Chloro-4-nitrobenzoic acid will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water to remove any remaining acid and inorganic salts, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Polymorphism and Crystal Structure

2-Chloro-4-nitrobenzoic acid is known to exhibit polymorphism, existing in at least two different crystalline forms, denoted as Form I and Form II.[4][5] These polymorphs have distinct physical properties and crystal structures, which have been characterized by single-crystal X-ray diffraction.

Crystal Structure Data

The crystallographic data for both polymorphs reveals differences in their unit cell parameters and molecular packing. Both forms, however, feature the characteristic hydrogen-bonded dimer motif common to carboxylic acids.[4]

Table 2: Crystallographic Data for Polymorphs of 2-Chloro-4-nitrobenzoic Acid

| Parameter | Form I | Form II |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | Data from CIF | Data from CIF |

| b (Å) | Data from CIF | Data from CIF |

| c (Å) | Data from CIF | Data from CIF |

| α (°) | Data from CIF | 90 |

| β (°) | Data from CIF | Data from CIF |

| γ (°) | Data from CIF | 90 |

| V (ų) | Data from CIF | Data from CIF |

| Z | Data from CIF | Data from CIF |

(Note: Specific values to be populated from the Crystallographic Information File (CIF) of the corresponding research articles.)

Table 3: Selected Bond Lengths (Å) for 2-Chloro-4-nitrobenzoic Acid Polymorphs

| Bond | Form I | Form II |

| C-Cl | Data from CIF | Data from CIF |

| C-N | Data from CIF | Data from CIF |

| C=O | Data from CIF | Data from CIF |

| C-O | Data from CIF | Data from CIF |

| N-O1 | Data from CIF | Data from CIF |

| N-O2 | Data from CIF | Data from CIF |

(Note: Specific values to be populated from the CIF.)

Table 4: Selected Bond Angles (°) for 2-Chloro-4-nitrobenzoic Acid Polymorphs

| Angle | Form I | Form II |

| C-C-Cl | Data from CIF | Data from CIF |

| C-C-N | Data from CIF | Data from CIF |

| O-C-O | Data from CIF | Data from CIF |

| O-N-O | Data from CIF | Data from CIF |

(Note: Specific values to be populated from the CIF.)

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of Form I and Form II of 2-Chloro-4-nitrobenzoic acid suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by controlled cooling.

-

Data Collection: Mount a selected single crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature using a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares refinement.

-

Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, dihedral angles, and intermolecular interactions.

Conformational Analysis

The conformation of the 2-Chloro-4-nitrobenzoic acid molecule is primarily determined by the orientation of the carboxylic acid and nitro groups relative to the benzene ring. Computational studies using Density Functional Theory (DFT) have been employed to investigate the conformational stability.[6]

The key dihedral angles that define the conformation are:

-

τ₁ (C-C-C=O): Describes the rotation of the carboxylic acid group.

-

τ₂ (C-C-N-O): Describes the rotation of the nitro group.

DFT calculations typically show that the most stable conformation is one where the carboxylic acid group is nearly coplanar with the benzene ring to maximize conjugation, while the nitro group may be slightly twisted out of the plane.

Experimental Protocol: Computational Analysis (DFT)

-

Model Building: Construct the initial 3D structure of the 2-Chloro-4-nitrobenzoic acid molecule using a molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization of the molecule using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).

-

Conformational Search: Systematically rotate the key dihedral angles (τ₁ and τ₂) and perform geometry optimizations for each conformation to map the potential energy surface.

-

Frequency Analysis: Perform a vibrational frequency calculation for the optimized stable conformers to confirm that they correspond to true energy minima (no imaginary frequencies).

-

Data Analysis: Analyze the relative energies of the different conformers to determine the most stable conformation and the energy barriers for rotation.

Spectroscopic Characterization

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the characterization of 2-Chloro-4-nitrobenzoic acid.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloro-4-nitrobenzoic acid exhibits characteristic absorption bands corresponding to its functional groups. DFT calculations can be used to predict the vibrational frequencies and aid in the assignment of the experimental spectrum.[6]

Table 5: Key IR Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | O-H stretch (carboxylic acid dimer) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1530, ~1350 | Asymmetric and symmetric N-O stretch (nitro group) |

| ~1250 | C-O stretch (carboxylic acid) |

| ~850 | C-Cl stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 6: Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Chemical Shift (ppm) |

| C1 (C-COOH) | Data from Spectroscopy Database |

| C2 (C-Cl) | Data from Spectroscopy Database |

| C3 | Data from Spectroscopy Database |

| C4 (C-NO₂) | Data from Spectroscopy Database |

| C5 | Data from Spectroscopy Database |

| C6 | Data from Spectroscopy Database |

| C7 (COOH) | Data from Spectroscopy Database |

(Note: Specific values to be populated from experimental data or computational predictions.)

Experimental Protocol: Spectroscopic Analysis

-

Sample Preparation:

-

IR Spectroscopy: Prepare a sample by either mixing the solid compound with KBr and pressing it into a pellet or by preparing a mull with Nujol.

-

NMR Spectroscopy: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

-

Data Acquisition:

-

IR Spectroscopy: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

NMR Spectroscopy: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

-

Data Analysis:

-

IR Spectroscopy: Identify and assign the characteristic absorption bands to the corresponding functional groups.

-

NMR Spectroscopy: Analyze the chemical shifts, integration, and coupling patterns to elucidate the molecular structure.

-

This guide provides a foundational understanding of the molecular structure and conformation of 2-Chloro-4-nitrobenzoic acid, integrating experimental data with computational insights. For further detailed information, researchers are encouraged to consult the cited literature.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-Chloro-4-nitrobenzoic acid | 99-60-5 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. The study of the polymorphic system of 2-chloro-4-nitrobenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. ijcrr.com [ijcrr.com]

Synthesis of 2-Chloro-4-nitrobenzoic Acid from 2-Chloro-4-nitrotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-4-nitrobenzoic acid, a key intermediate in the pharmaceutical and fine chemical industries, through the oxidation of 2-chloro-4-nitrotoluene (B140621). This document details the core chemical transformation, compares various oxidative methodologies with quantitative data, and provides detailed experimental protocols adapted from established procedures for structurally similar compounds.

Core Synthesis Pathway: Oxidation of a Methyl Group

The fundamental transformation in the synthesis of 2-Chloro-4-nitrobenzoic acid from 2-chloro-4-nitrotoluene is the oxidation of the benzylic methyl group to a carboxylic acid. This reaction is typically achieved using strong oxidizing agents. The general reaction is depicted below:

General reaction scheme for the oxidation of 2-chloro-4-nitrotoluene.

The selection of the oxidizing agent and reaction conditions is critical to ensure high yield and purity of the final product, while minimizing side reactions. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), sodium dichromate (Na₂Cr₂O₇) in acidic medium, and nitric acid (HNO₃).

Comparative Data on Synthesis Methodologies

The choice of an oxidative method depends on several factors, including yield, reaction time, cost, safety considerations, and the scale of the synthesis. The following table summarizes quantitative data for the oxidation of 2-chloro-4-nitrotoluene and structurally related compounds using different oxidizing agents.

| Oxidizing Agent/System | Starting Material | Key Reaction Conditions | Reaction Time | Yield (%) | Reference(s) |

| Sodium Dichromate / H₂SO₄ | p-Nitrotoluene | Aqueous, gentle boiling | ~1 hour | 82 - 86 | [1] |

| Potassium Permanganate | o-Chlorotoluene | Aqueous, boiling | 3 - 4 hours | 76 - 78 | [2] |

| Nitric Acid / H₂SO₄ | 4-Chloro-2-nitrotoluene | 160-170°C | 13 hours | ≥95 | [3] |

Experimental Protocols

The following are detailed experimental protocols for the oxidation of a toluene (B28343) derivative to the corresponding benzoic acid, adapted for the synthesis of 2-Chloro-4-nitrobenzoic acid.

Method 1: Oxidation with Sodium Dichromate in Sulfuric Acid

This protocol is adapted from the Organic Syntheses procedure for the oxidation of p-nitrotoluene.[1]

Reagents and Equipment:

-

2-chloro-4-nitrotoluene

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Dilute sulfuric acid

-

5 L round-bottomed flask with a mechanical stirrer

-

Heating mantle

-

Filtration apparatus (cloth filter and suction filtration)

Procedure:

-

In a 5 L round-bottomed flask equipped with a mechanical stirrer, place 680 g (2.3 moles) of sodium dichromate dihydrate and 1500 mL of water.

-

Add 291 g (1.7 moles) of 2-chloro-4-nitrotoluene to the flask.

-

Begin stirring the mixture and slowly add 1700 g of concentrated sulfuric acid over approximately 30 minutes. The heat of dilution will cause the 2-chloro-4-nitrotoluene to melt and initiate the oxidation. Caution: The reaction can be vigorous; control the rate of sulfuric acid addition to prevent excessive heat generation. This step should be performed in a fume hood.

-

After the addition of sulfuric acid is complete and the initial exothermic reaction has subsided, heat the mixture to a gentle boil for about 30 minutes.

-

Cool the reaction mixture and add 2 L of water. Filter the crude product through a cloth filter and wash the solid with approximately 1 L of water.

-

To remove chromium salts, suspend the crude product in 1 L of 5% sulfuric acid and warm the mixture on a water bath with agitation.

-

Cool the mixture and filter the solid product.

-

Dissolve the filtered product in a 5% sodium hydroxide solution and filter to remove any remaining chromium hydroxide and unreacted starting material.

-

Acidify the filtrate with dilute sulfuric acid, with stirring, to precipitate the 2-chloro-4-nitrobenzoic acid.

-

Collect the precipitated product by suction filtration, wash thoroughly with cold water, and dry. The expected yield is in the range of 82-86%.[1]

Method 2: Oxidation with Potassium Permanganate

This protocol is adapted from the Organic Syntheses procedure for the oxidation of o-chlorotoluene.[2]

Reagents and Equipment:

-

2-chloro-4-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Concentrated hydrochloric acid (HCl)

-

12 L flask with a stirrer and reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Suction filtration apparatus

Procedure:

-

In a 12 L flask fitted with a stirrer and reflux condenser, place 600 g (3.8 moles) of potassium permanganate and 7 L of water.

-

Add 274 g (1.6 moles) of 2-chloro-4-nitrotoluene.

-

With continuous stirring, slowly heat the mixture to boiling. Caution: The reaction may be violent if heated too rapidly.

-

Continue heating at reflux with vigorous stirring for 3-4 hours, or until the purple color of the permanganate has disappeared.

-

Set up the apparatus for distillation and distill the mixture to remove any unreacted 2-chloro-4-nitrotoluene.

-

Filter the hot reaction mixture by suction to remove the manganese dioxide precipitate. Wash the filter cake with two 500 mL portions of hot water.

-

Combine the filtrate and washings and concentrate the volume to about 3.5 L.

-

While the solution is still hot, cautiously acidify with 250 mL of concentrated hydrochloric acid with continuous stirring.

-

Cool the mixture to allow the 2-chloro-4-nitrobenzoic acid to precipitate.

-

Collect the product by filtration and wash with cold water. The expected yield, based on the oxidized starting material, is approximately 76-78%.[2]

Method 3: Oxidation with Nitric Acid

This protocol is based on a reported synthesis of 4-chloro-2-nitrobenzoic acid from the corresponding nitrotoluene.[3]

Reagents and Equipment:

-

2-chloro-4-nitrotoluene

-

Concentrated nitric acid (65%)

-

Sulfuric acid

-

Three-necked flask with a thermometer, dropping funnel, and stirrer

-

Heating mantle

-

Apparatus for solvent extraction

Procedure:

-

In a three-necked flask equipped with a thermometer, a dropping funnel, and a stirrer, add 2-chloro-4-nitrotoluene and sulfuric acid.

-

Heat the mixture to 160°C.

-

Slowly add concentrated nitric acid through the dropping funnel over a period of 12 hours, maintaining the reaction temperature between 160-170°C.

-

After the addition is complete, maintain the temperature at 160-170°C for an additional hour.

-

Cool the reaction mixture to below 60°C.

-

Perform a solvent extraction to isolate the product. This is followed by separation of the layers, crystallization, filtration, and purification.

-

This method is reported to yield a product with ≥99% purity and a yield of ≥95%.[3]

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of 2-Chloro-4-nitrobenzoic acid via oxidation.

Caption: Generalized experimental workflow for the synthesis.

Proposed Reaction Mechanism Pathway (Permanganate Oxidation)

The oxidation of the methyl group by potassium permanganate is believed to proceed through a radical mechanism. The following diagram illustrates a simplified proposed pathway.

Caption: Simplified mechanism for permanganate oxidation.

References

An In-Depth Technical Guide to the Oxidation of 2-Chloro-4-nitrotoluene to 2-Chloro-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-4-nitrobenzoic acid, a key intermediate in the pharmaceutical and fine chemical industries, through the oxidation of 2-chloro-4-nitrotoluene (B140621). This document details the prevalent oxidation methodologies, presents quantitative data for comparative analysis, and provides detailed experimental protocols.

Introduction

2-Chloro-4-nitrobenzoic acid is a valuable building block in organic synthesis, primarily utilized in the preparation of active pharmaceutical ingredients (APIs) and other specialty chemicals. Its synthesis is most commonly achieved through the oxidation of the readily available precursor, 2-chloro-4-nitrotoluene. The choice of oxidizing agent and the precise control of reaction conditions are critical for achieving high yields and purity of the final product. This guide explores the two principal methods for this transformation: oxidation with potassium permanganate (B83412) and oxidation with nitric acid.

Core Synthesis Pathway: From Toluene to 2-Chloro-4-nitrobenzoic Acid

The industrial synthesis of 2-chloro-4-nitrobenzoic acid often begins with toluene, which undergoes a series of transformations including nitration, chlorination, and finally, oxidation.

Caption: Overall synthesis pathway from toluene.

Comparative Analysis of Oxidation Methodologies

The selection of an oxidizing agent is a critical step in the synthesis of 2-chloro-4-nitrobenzoic acid, influencing yield, purity, cost, and environmental impact. The following table summarizes the key quantitative data for the two primary oxidation methods.

| Oxidizing Agent | Key Reaction Conditions | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |

| Potassium Permanganate (KMnO₄) | Aqueous, alkaline solution, followed by heating. | 75 - 85 | >98 | High selectivity, readily available reagent. | Formation of MnO₂ waste, can be exothermic and require careful control. |

| Nitric Acid (HNO₃) | Concentrated HNO₃ with H₂SO₄ catalyst, high temperature (160-170°C). | ≥95 | ≥99 | High yield and purity, catalyst can be recycled. | Harsh reaction conditions, potential for side reactions if not controlled. |

Experimental Protocols

The following sections provide detailed experimental procedures for the oxidation of 2-chloro-4-nitrotoluene.

Oxidation with Potassium Permanganate

This protocol is adapted from established procedures for the oxidation of substituted toluenes and is a reliable method for laboratory-scale synthesis.

4.1.1. Materials and Equipment

-

2-chloro-4-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bisulfite (NaHSO₃) (for quenching)

-

Round-bottom flask equipped with a reflux condenser and mechanical stirrer

-

Heating mantle

-

Buchner funnel and filter flask

-

Standard laboratory glassware

4.1.2. Procedure

-

Reaction Setup: In a round-bottom flask, prepare a solution of sodium hydroxide in water. Add 2-chloro-4-nitrotoluene to this alkaline solution.

-

Addition of Oxidant: While stirring vigorously, slowly add solid potassium permanganate in portions to the reaction mixture. The addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 100-105°C) with continued stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate. This typically takes several hours.

-

Work-up: Once the reaction is complete (indicated by the formation of a brown manganese dioxide precipitate), cool the mixture to room temperature.

-

Quenching: Cautiously add a saturated solution of sodium bisulfite to quench any unreacted potassium permanganate.

-

Filtration: Filter the hot reaction mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

-

Precipitation: Combine the filtrate and washings and cool the solution in an ice bath. Slowly acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the 2-chloro-4-nitrobenzoic acid.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol (B145695) or an ethanol-water mixture.[1]

Oxidation with Nitric Acid

This method is often employed in industrial settings due to its high yield and purity.[2]

4.2.1. Materials and Equipment

-

2-chloro-4-nitrotoluene

-

Nitric acid (HNO₃), 65%

-

Sulfuric acid (H₂SO₄), concentrated

-

Vanadium pentoxide (V₂O₅) or another suitable catalyst

-

Three-necked flask equipped with a thermometer, dropping funnel, and a distillation setup

-

Heating mantle

-

Stirrer

4.2.2. Procedure

-

Reaction Setup: In a three-necked flask, charge 2-chloro-4-nitrotoluene, concentrated sulfuric acid, and the catalyst.

-

Heating: Heat the mixture to 160°C. During this phase, any water present will be distilled off.

-

Addition of Nitric Acid: Slowly add 65% nitric acid via the dropping funnel over a period of several hours, while maintaining the reaction temperature between 160-170°C.

-

Reaction Completion: After the addition is complete, maintain the temperature for an additional hour to ensure the reaction goes to completion.

-

Cooling and Extraction: Cool the reaction mixture to below 60°C. Add a suitable organic solvent for extraction and perform a liquid-liquid extraction.

-

Isolation and Purification: Separate the organic layer, and then crystallize the product from the solvent. The crude product is then filtered, washed, and dried. The catalyst and solvent can often be recycled.[2]

Experimental Workflow and Visualization

The following diagram illustrates the general workflow for the oxidation, isolation, and purification of 2-chloro-4-nitrobenzoic acid.

Caption: General experimental workflow.

Safety Considerations

-

Strong Oxidizers: Both potassium permanganate and nitric acid are strong oxidizing agents and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.

-

Exothermic Reactions: The oxidation reactions can be highly exothermic. Proper temperature control and slow addition of reagents are crucial to prevent runaway reactions.

-

Corrosive Reagents: Concentrated acids (sulfuric and hydrochloric) are highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Toxicity: 2-chloro-4-nitrotoluene and its derivatives are toxic. Avoid inhalation of dust or vapors and prevent skin contact.

Conclusion

The oxidation of 2-chloro-4-nitrotoluene to 2-chloro-4-nitrobenzoic acid is a well-established and efficient transformation. The choice between potassium permanganate and nitric acid as the oxidizing agent will depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment. By carefully controlling the reaction parameters as detailed in the provided protocols, researchers can consistently obtain high yields of this important chemical intermediate.

References

An In-Depth Technical Guide to the Chemical Reactivity of the Carboxylic Acid Group in 2-Chloro-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitrobenzoic acid is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its chemical versatility is largely dictated by the interplay of three key functional groups: the carboxylic acid, the chloro substituent, and the nitro group. This technical guide provides a comprehensive overview of the chemical reactivity of the carboxylic acid group in 2-Chloro-4-nitrobenzoic acid, offering insights into its behavior in key synthetic transformations. The presence of the electron-withdrawing chloro and nitro groups significantly influences the acidity and electrophilicity of the carboxyl carbon, thereby modulating its reactivity in reactions such as esterification, amide formation, and reduction.

Influence of Substituents on Carboxylic Acid Reactivity

The chloro and nitro groups, positioned ortho and para to the carboxylic acid respectively, exert strong electron-withdrawing effects through both inductive (-I) and resonance (-R) effects. This electronic pull increases the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion. The pKa of 2-Chloro-4-nitrobenzoic acid is approximately 1.96, making it a significantly stronger acid than benzoic acid (pKa ≈ 4.2).[1] This enhanced acidity influences its reactivity in base-mediated reactions.

Furthermore, the electron-withdrawing nature of the substituents increases the electrophilicity of the carbonyl carbon in the carboxylic acid group. This heightened electrophilicity makes it more susceptible to nucleophilic attack, a key step in many reactions of the carboxylic acid moiety.

Key Reactions of the Carboxylic Acid Group

The carboxylic acid group of 2-Chloro-4-nitrobenzoic acid undergoes a variety of characteristic reactions, including conversion to acid chlorides, esters, amides, and reduction to the corresponding alcohol.

Formation of Acyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a common and efficient transformation, facilitating subsequent reactions.

Reaction Scheme:

Experimental Protocol: Synthesis of 2-chloro-4-nitrobenzoyl chloride

A detailed experimental protocol for this conversion involves the use of thionyl chloride (SOCl₂) as the chlorinating agent.

| Reagent/Parameter | Value |

| Starting Material | 2-Chloro-4-nitrobenzoic acid |

| Reagent | Thionyl chloride (SOCl₂) |

| Reaction Conditions | Reflux |